molecular formula C65H90CoN14O15P- B14083643 Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]

Cat. No.: B14083643
M. Wt: 1397.4 g/mol
InChI Key: VOQQPAKUCRCIPB-AMTLSYNRSA-L
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Description

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] is a complex organometallic compound. It is a derivative of cobinamide, which is an intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is characterized by its unique structure, which includes a cobalt ion coordinated with a cyano group, a dihydrogen phosphate ester, and a ribofuranosyl benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] typically involves multiple steps. The process begins with the preparation of cobinamide, which is then reacted with various reagents to introduce the cyano group, dihydrogen phosphate ester, and ribofuranosyl benzimidazole moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions typically require controlled conditions, such as inert atmospheres, specific solvents, and temperature regulation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while reduction can yield lower oxidation state species. Substitution reactions can produce a variety of derivatives with different ligands .

Scientific Research Applications

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] has several scientific research applications:

Mechanism of Action

The mechanism of action of Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] involves its interaction with molecular targets and pathways in biological systems. The cobalt center plays a crucial role in mediating redox reactions and facilitating the transfer of functional groups. The compound can bind to specific enzymes and receptors, influencing their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3] can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific ligands and functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C65H90CoN14O15P-

Molecular Weight

1397.4 g/mol

IUPAC Name

[(2R,3S,4R,5S)-2-(acetyloxymethyl)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(2+);cyanide

InChI

InChI=1S/C64H92N13O15P.CN.Co/c1-30-21-41-42(22-31(30)2)77(29-72-41)59-54(86)55(43(90-59)28-89-35(6)78)92-93(87,88)91-32(3)27-71-51(85)19-20-61(9)39(23-48(68)82)58-64(12)63(11,26-50(70)84)38(15-18-47(67)81)53(76-64)34(5)57-62(10,25-49(69)83)36(13-16-45(65)79)40(73-57)24-44-60(7,8)37(14-17-46(66)80)52(74-44)33(4)56(61)75-58;1-2;/h21-22,24,29,32,36-39,43,54-55,58-59,86H,13-20,23,25-28H2,1-12H3,(H15,65,66,67,68,69,70,71,73,74,75,76,79,80,81,82,83,84,85,87,88);;/q;-1;+2/p-2/t32?,36?,37?,38?,39?,43-,54-,55-,58?,59+,61?,62?,63?,64?;;/m1../s1

InChI Key

VOQQPAKUCRCIPB-AMTLSYNRSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COC(=O)C)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2]

Origin of Product

United States

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